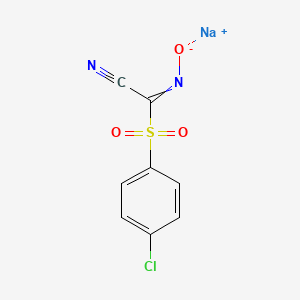
sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide is a complex organic compound that features a sulfonyl group, a cyanide group, and a chlorophenyl group
Preparation Methods
The synthesis of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide typically involves the reaction of sulfonyl chlorides with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is carefully regulated to ensure the desired product is obtained. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.
Scientific Research Applications
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, while the cyanide group can participate in various chemical reactions. These interactions and reactions are mediated by specific pathways that are currently being studied in detail .
Comparison with Similar Compounds
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide can be compared with other sulfonyl-containing compounds such as:
Sodium sulfinates: These compounds are also used as building blocks in organic synthesis and have similar reactivity.
Sulfonamides: These compounds are widely used in medicinal chemistry and have similar functional groups.
Sulfones: These compounds are used in various industrial applications and share similar chemical properties.
Properties
Molecular Formula |
C8H4ClN2NaO3S |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide |
InChI |
InChI=1S/C8H5ClN2O3S.Na/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12;/h1-4,12H;/q;+1/p-1 |
InChI Key |
KOJKUXXOLVVLQE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=N[O-])C#N)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)


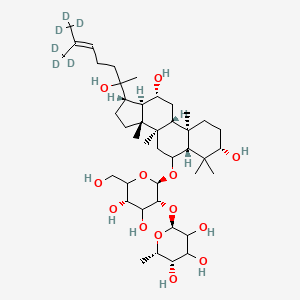
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
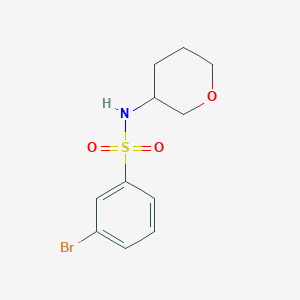
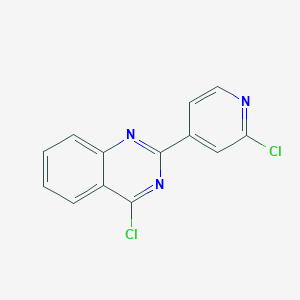

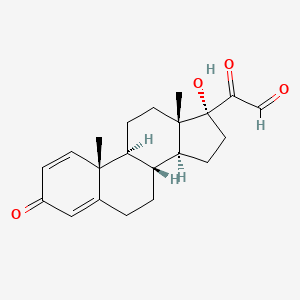
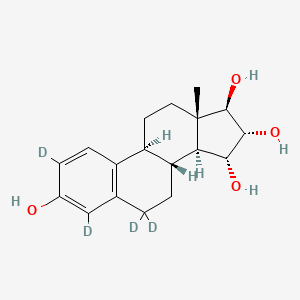
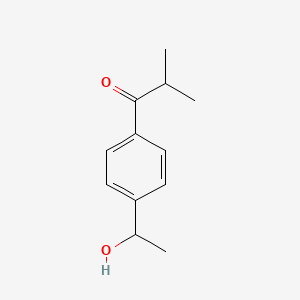
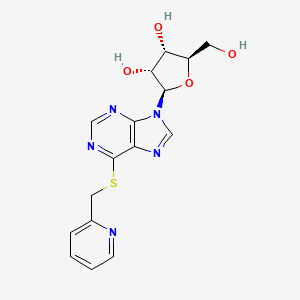
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
